molecular formula C13H9F2NO3 B1395780 1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1001413-01-9

1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1395780
M. Wt: 265.21 g/mol
InChI Key: CQQJYSYNXKUWPX-UHFFFAOYSA-N
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Description

The compound “1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is likely an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom and two carbonyl groups. The 3,4-difluorobenzyl group is attached to the nitrogen atom of the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring with a carbonyl group at the 2-position, a carboxylic acid group at the 3-position, and a 3,4-difluorobenzyl group attached to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms might increase its lipophilicity, and the presence of a carboxylic acid group might make it capable of forming hydrogen bonds .

Scientific Research Applications

Corrosion Inhibition in Mild Steel

A study by Saady et al. (2018) investigated the use of related compounds, including 2-benzylidene-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, as corrosion inhibitors for mild steel in hydrochloric acid solution. The results showed these compounds possess good inhibiting properties, with inhibition efficiency reaching up to 90% at optimal concentrations (Saady et al., 2018).

Metal-Organic Frameworks for Dye Adsorption

Lun Zhao et al. (2020) synthesized a novel metal-organic framework using 1-(4-Carboxy-benzyl)-5-oxo-pyrrolidine-2-carboxylic acid. This compound demonstrated an effective adsorption of methyl orange, indicating potential applications in water treatment and purification (Lun Zhao et al., 2020).

Antimicrobial Applications

Jadhav et al. (2017) explored the antimicrobial potential of derivatives from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. These compounds showed moderate to good activities against Gram-positive, Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).

Pharmaceutical Activities

Burdzhiev and Stanoeva (2006) studied the reaction of glutaric anhydride with N-benzylidenebenzylamine, leading to the production of compounds like 1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. These products are expected to possess pharmaceutical activities, indicating potential applications in drug development (Burdzhiev & Stanoeva, 2006).

Hydrogen Bonding in Pharmaceuticals

Dobbin et al. (1993) synthesized a series of compounds including 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids, highlighting the importance of hydrogen bonding in pharmaceuticals. These studies contribute to the understanding of molecular interactions in drug design (Dobbin et al., 1993).

Synthesis of Acyl Fluorides

Wagner et al. (1999) discussed the synthesis of 1-Acyl-4-benzylpyridinium salts from 1-acyl-4-alkylidene-1,4-dihydropyridines. This process highlights the potential of such compounds in synthesizing carboxylic acid fluorides, useful in various chemical syntheses (Wagner et al., 1999).

Safety And Hazards

The safety and hazards of this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust hazard. If it’s a liquid, it might pose a spill hazard. Additionally, the presence of fluorine atoms might make it potentially toxic .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, future research might focus on improving its efficacy, reducing its side effects, or finding new therapeutic applications .

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c14-10-4-3-8(6-11(10)15)7-16-5-1-2-9(12(16)17)13(18)19/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQJYSYNXKUWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699694
Record name 1-[(3,4-Difluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS RN

1001413-01-9
Record name 1-[(3,4-Difluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Sestito, A Bacci, S Chiarugi, M Runfola… - European Journal of …, 2021 - Elsevier
We report the synthesis of novel first-in-class 2-oxindole-based derivatives as dual PDK1-AurA kinase inhibitors as a novel strategy to treat Ewing sarcoma. The most potent compound …
Number of citations: 3 www.sciencedirect.com

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